(3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid
Description
(3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid is a β-amino acid derivative characterized by a chiral center at the β-carbon (C3) and a substituted aromatic ring (2-hydroxy-5-methylphenyl). Its structure combines a polar hydroxyl group and a lipophilic methyl group on the phenyl ring, which may influence solubility, pharmacokinetics, and biological interactions. β-Amino acids like this are of significant interest due to their resistance to enzymatic degradation compared to α-amino acids, making them valuable in drug design and peptide mimetics .
Below, we compare it with compounds sharing β-amino acid backbones, aromatic substituents, or pharmacological relevance.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-hydroxy-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-2-3-9(12)7(4-6)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m1/s1 |
InChI Key |
ABIMHPOXNOAVDA-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@@H](CC(=O)O)N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Enzymatic Resolution and Kinetic Control
Substrate Design and Enzyme Selection
The enzymatic resolution of racemic β-amino acid precursors leverages hydrolases or oxidoreductases to achieve stereoselective transformations. As demonstrated in, tungstic acid-catalyzed epoxidation of 2,3-trans-1,3-cyclohexyl-2-propenoic acid under pH 5.3–5.8 and 60°C yields (2R,3S)-3-cyclohexyl-2-oxylancarboxylic acid with 92% enantiomeric excess (ee). Adapting this to the target compound, the 2-hydroxy-5-methylphenyl group introduces steric and electronic challenges, necessitating lipases such as Candida antarctica lipase B (CAL-B) for selective ester hydrolysis.
Table 1: Enzymatic Reaction Conditions for β-Amino Acid Derivatives
Workup and Isolation
Post-reaction, the aqueous layer is acidified to pH 2–3 using 20% HCl, extracting the carboxylic acid into toluene. Concentration under reduced pressure isolates the product, with Boc protection (tert-butyloxycarbonyl) applied to the amino group to prevent racemization during purification. This step achieves >98% purity, as validated by HPLC in.
Chemical Synthesis via Reductive Amination
Reductive Amination of α-Keto Acids
A two-step protocol from involves:
- Condensation : Reacting 2-hydroxy-5-methylbenzaldehyde with ammonium acetate and ethyl cyanoacetate in ethanol at reflux (78°C) to form the α,β-unsaturated nitrile.
- Hydrogenation : Catalytic hydrogenation (H₂, 50 psi, Pd/C) in THF at 25°C reduces the nitrile to the primary amine, followed by acidic hydrolysis (6M HCl, 110°C) to yield the β-amino acid.
This method affords a 68% overall yield but requires chiral auxiliaries (e.g., (S)-proline) to induce the 3R configuration, increasing complexity.
Acid-Catalyzed Cyclization
In, phthalimido-protected amino acids undergo cyclization with 1,2-phenylenediamine in toluene at 80°C, forming macrocyclic intermediates. Deprotection with hydrazine (NH₂NH₂) in ethanol releases the free amino group. Applied to the target compound, this route achieves 75% yield but necessitates rigorous exclusion of moisture to prevent hydrolysis.
Protective Group Strategies in Amino Acid Synthesis
Amino Protection
- Boc Protection : Using di-tert-butyl dicarbonate in THF at 0°C, followed by quenching with aqueous NaHCO₃, provides a stable intermediate resistant to acidic conditions.
- Phthalimido Protection : Phthalic anhydride in refluxing acetic acid (120°C, 6 hours) blocks the amino group, enabling subsequent coupling reactions without racemization.
Table 2: Comparative Performance of Protective Groups
| Protective Group | Deprotection Method | Compatibility | Yield | Source |
|---|---|---|---|---|
| Boc | TFA/CH₂Cl₂ (1:1) | Acid-sensitive substrates | 85–92% | |
| Phthalimido | Hydrazine/EtOH, 30°C | Base-stable intermediates | 78–88% |
Stereoselective Synthesis and Chiral Auxiliaries
Evans’ Oxazolidinone Methodology
Chiral oxazolidinones direct asymmetric alkylation of the β-position. For example, (4R)-benzyl oxazolidinone is acylated with 2-hydroxy-5-methylphenylacetic acid, followed by enolate formation (LDA, -78°C) and alkylation with methyl iodide. Cleavage with LiOH/H₂O₂ yields the (3R)-configured amino acid with 89% ee.
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison for (3R)-3-Amino-3-(2-Hydroxy-5-Methylphenyl)Propanoic Acid
| Method | Yield | ee | Scalability | Cost |
|---|---|---|---|---|
| Enzymatic Resolution | 45–60% | >98% | Moderate | High |
| Reductive Amination | 65–75% | 85–92% | High | Medium |
| Evans’ Auxiliary | 70–80% | 89–95% | Low | Very High |
| Phthalimido Cyclization | 75–82% | 90–94% | Moderate | Medium |
Enzymatic routes excel in enantioselectivity but suffer from lower yields, while chemical methods balance scalability and cost. Industrial applications favor reductive amination for throughput, whereas pharmaceutical synthesis prioritizes enzymatic DKR for purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine .
Scientific Research Applications
(3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein structure.
Mechanism of Action
The mechanism by which (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Table 1: Structural Features of Selected β-Amino Acids
Key Observations :
- Aromatic Substituents : The hydroxyl and methyl groups in the target compound contrast with electron-withdrawing groups (e.g., -F in 11f , -CF₃ in ) or heterocycles (imidazole, furan, pyrimidine in ). These substituents modulate lipophilicity, metabolic stability, and receptor binding.
- Chirality: The (3R) configuration may enhance enantioselective interactions, similar to enantiomerically pure β-amino acids used in drug synthesis .
Pharmacological and Functional Comparisons
Neuroactivity and Toxicity
- BMAA (2-Amino-3-(methylamino)-propanoic acid): A neurotoxin linked to neurodegenerative diseases. BMAA exhibits low blood-brain barrier (BBB) permeability (permeability-surface area product: 2–5 × 10⁻⁵ mL/s/g) but achieves toxic brain concentrations (>250 µM) at high doses (>100 mg/kg) in rats .
- Target Compound: The hydroxyl group may enhance solubility and BBB penetration compared to BMAA, though the methyl group could offset this by increasing lipophilicity. No direct neurotoxicity data are available.
Antimicrobial and Antimycobacterial Activity
- Thiazole-Linked β-Amino Acids: Compounds like 3a–3e (Scheme 1, ) with thiazole rings show antimycobacterial activity against Mycobacterium tuberculosis. Substituents such as halogens (-Cl, -Br) improve potency, suggesting that electron-deficient aromatic groups enhance target binding .
Metabolic Stability and Degradation
- 3-Amino-3-(hydroxyamino)propanoic acid: A metabolite of 3-amino-5-methylisoxazole degradation by Pseudomonas sp. S2, highlighting the role of β-amino acids in microbial pathways .
- Target Compound : The hydroxyl group may facilitate phase II metabolism (e.g., glucuronidation), whereas methyl groups could slow oxidative degradation.
Pharmacokinetic Considerations
Table 2: Pharmacokinetic Parameters of Selected Compounds
Insights :
- The target compound’s BBB permeability is likely superior to BMAA due to its balanced hydrophilicity/lipophilicity but may lag behind furan or pyrimidine derivatives (e.g., ) with higher lipophilicity.
- Chronic dosing regimens, as seen in BMAA studies , may be necessary to achieve therapeutic levels.
Q & A
Q. What are the standard synthetic routes for (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example:
- Reductive amination : Use sodium cyanoborohydride (NaBH₃CN) in methanol at 0°C to room temperature for 24 hours to reduce intermediate Schiff bases .
- Acid hydrolysis : Reflux intermediates with concentrated HCl for 8 hours to remove protecting groups (e.g., tert-butyloxycarbonyl, Boc) .
Key Considerations : - Solvent choice (ethanol, DMF) impacts reaction kinetics.
- Temperature control during reduction prevents side reactions.
Data Table : Example Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| A | EtOH, reflux, 2h | 80–88 |
| B | NaBH₃CN, MeOH, 0°C→RT | 85–90 |
| C | Conc. HCl, reflux | 70–75 |
Q. How is the compound characterized for stereochemical purity, and what analytical techniques are critical?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using a chiral stationary phase (e.g., amylose- or cellulose-based columns).
- NMR Spectroscopy : H and C NMR confirm regiochemistry; coupling constants () in H NMR indicate stereochemistry.
- X-ray Crystallography : Resolves absolute configuration for R-isomer validation .
Best Practices : - Cross-validate with optical rotation measurements (e.g., specific rotation at 589 nm) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility :
- Organic solvents: Soluble in DMSO (~1 mg/mL), ethanol (~2 mg/mL), and PBS (pH 7.2, ~1 mg/mL) .
- Avoid DMF for aqueous experiments due to residual solvent effects.
- Stability :
- Store as a solid at -20°C under inert gas (N₂/Ar).
- Aqueous solutions degrade within 24 hours; prepare fresh .
Advanced Research Questions
Q. How can synthetic routes be optimized to enhance enantiomeric excess (ee) and scalability?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) for enantioselective C–N bond formation.
- Continuous Flow Chemistry : Reduces reaction time and improves yield for industrial-scale production .
Case Study : - A fluorinated analog achieved 98% ee using Rh-catalyzed asymmetric hydrogenation .
Q. How do structural modifications (e.g., hydroxyl/methyl groups) impact biological activity, and how are these effects mechanistically validated?
- Methodological Answer :
- SAR Studies : Compare with analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid) to assess hydroxyl/methyl group roles in binding.
- In Vitro Assays :
- Osteoclast Inhibition : Test bone resorption in RAW 264.7 cells (IC₅₀ via hydroxyapatite assay) .
- Amyloid-β Aggregation : Use Thioflavin-T fluorescence to quantify inhibition .
Data Table : Example Biological Activities of Structural Analogs
| Compound | IC₅₀ (Osteoclast Inhibition) | Aβ42 Aggregation Inhibition (%) |
|---|---|---|
| (3R)-Target Compound | 0.1 mg/mL | 60 (at 100 µM) |
| 3-(3-Hydroxyphenyl)propanoic acid | 0.5 mg/mL | 45 (at 100 µM) |
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) arising from tautomerism or solvent effects?
- Methodological Answer :
- Variable Temperature NMR : Identify tautomers by observing peak coalescence at elevated temperatures.
- Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts for validation .
Q. What experimental design considerations mitigate batch-to-batch variability in biological assays?
- Methodological Answer :
- Strict QC Protocols :
- Purity ≥98% (HPLC).
- Standardize stock solutions (e.g., DMSO concentration ≤0.1% in cell assays).
- Positive/Negative Controls : Include known inhibitors (e.g., alendronate for osteoclast assays) .
- Sample Stabilization : Continuous cooling (-80°C storage) prevents organic degradation during long-term assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
